

## Application Notes and Protocols for Ca-170 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ca-170** is a first-in-class, orally bioavailable small molecule inhibitor that dually targets the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA).[1][2] By antagonizing these two key negative regulators of T-cell function, **Ca-170** promotes an anti-tumor immune response. Preclinical studies in various animal models have demonstrated its potential in cancer immunotherapy. These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and underlying signaling pathways of **Ca-170** in animal studies to guide researchers in their preclinical study design.

### **Data Presentation**

# Table 1: Ca-170 Dosage and Administration in Murine Tumor Models



| Animal<br>Model | Tumor Cell<br>Line        | Route of<br>Administrat<br>ion | Dosage    | Dosing<br>Schedule | Reference                    |
|-----------------|---------------------------|--------------------------------|-----------|--------------------|------------------------------|
| C57BL/6<br>Mice | B16/F1<br>(Melanoma)      | Oral                           | 10 mg/kg  | Daily              | Curis, Inc.<br>Presentation  |
| C57BL/6<br>Mice | B16/F1<br>(Melanoma)      | Oral                           | 100 mg/kg | Daily              | Curis, Inc.<br>Presentation  |
| BALB/c Mice     | CT26 (Colon<br>Carcinoma) | Oral                           | 3 mg/kg   | Daily              | ResearchGat<br>e Publication |
| BALB/c Mice     | CT26 (Colon<br>Carcinoma) | Oral                           | 10 mg/kg  | Daily              | ResearchGat<br>e Publication |

# Table 2: Pharmacokinetic Parameters of Ca-170 in

**Animals** 

| Species              | Oral<br>Bioavailability | Plasma Half-<br>life | Key Findings                               | Reference |
|----------------------|-------------------------|----------------------|--------------------------------------------|-----------|
| Mouse                | ~40%                    | ~0.5 hours           | Dose-dependent inhibition of tumor growth. |           |
| Cynomolgus<br>Monkey | <10%                    | 3.25 - 4.0 hours     | Well-tolerated in safety studies.          |           |

Table 3: Preclinical Safety Data for Ca-170

| Species                              | Maximum Tolerated Dose (MTD) | Duration               | Observations                   | Reference |
|--------------------------------------|------------------------------|------------------------|--------------------------------|-----------|
| Rodents and<br>Non-human<br>primates | >1000 mg/kg                  | 28 consecutive<br>days | No signs of toxicity observed. | [2]       |



# Experimental Protocols Syngeneic Tumor Model Establishment

Objective: To establish solid tumors in immunocompetent mice for evaluating the efficacy of **Ca-170**.

#### Materials:

- Animal Model: 6-8 week old female C57BL/6 or BALB/c mice.
- Tumor Cell Lines: B16/F1 (melanoma, syngeneic to C57BL/6) or CT26 (colon carcinoma, syngeneic to BALB/c).
- Cell Culture Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Phosphate Buffered Saline (PBS): Sterile, pH 7.4.
- Trypsin-EDTA: 0.25%.
- Syringes and Needles: 1 mL syringes with 25-27 gauge needles.

#### Protocol:

- Culture tumor cells to ~80% confluency.
- Harvest cells by trypsinization, wash with complete media, and then resuspend in sterile PBS at a concentration of 1 x 10 $^{\circ}$ 6 cells/100  $\mu$ L.
- Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
- Shave the right flank of the mouse and sterilize the injection site with 70% ethanol.
- Subcutaneously inject 100  $\mu$ L of the cell suspension (1 x 10<sup>6</sup> cells) into the shaved flank.
- Monitor the mice for tumor growth. Tumors should be palpable within 5-7 days.
- Initiate treatment when tumors reach a predetermined size (e.g., 50-100 mm<sup>3</sup>).



### **Ca-170** Formulation and Oral Administration

Objective: To prepare and administer **Ca-170** to tumor-bearing mice.

| n / | late | ria | $\sim$ |
|-----|------|-----|--------|
| IVI | ale  | ווח | · `    |
|     |      |     |        |

- Ca-170: Powder form.
- Vehicle: 0.5% (w/v) methylcellulose in sterile water. Other potential vehicles include aqueous solutions with excipients to improve solubility.
- Oral Gavage Needles: 20-22 gauge, ball-tipped.
- Syringes: 1 mL.

#### Protocol:

- Prepare the vehicle solution by dissolving methylcellulose in sterile water.
- Calculate the required amount of Ca-170 based on the desired dose and the number of animals.
- Prepare a homogenous suspension of Ca-170 in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered at 200 μL).
- Administer the **Ca-170** suspension or vehicle control to the mice once daily via oral gavage.
- Ensure proper technique to avoid injury to the esophagus or trachea.

## **Tumor Growth Monitoring and Efficacy Evaluation**

Objective: To assess the anti-tumor efficacy of Ca-170.

#### Materials:

Digital Calipers.

Protocol:



- Measure the tumor dimensions (length and width) every 2-3 days using digital calipers.
- Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
- Continue treatment and monitoring for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a humane endpoint.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

# Signaling Pathways and Experimental Workflows Ca-170 Mechanism of Action on T-Cell Activation





Click to download full resolution via product page



## **Experimental Workflow for Ca-170 In Vivo Efficacy Study**



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. curis.com [curis.com]
- 2. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Ca-170 in Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609871#ca-170-dosage-for-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com